2,4-Dimethylpiperidine hydrochloride
Overview
Description
2,4-Dimethylpiperidine hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidines are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties . This compound, specifically, is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,4-dimethylpyridine in the presence of a suitable catalyst, such as palladium or rhodium . The reaction is carried out under high pressure and temperature to ensure complete conversion to the piperidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and automated control processes ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Piperidine: The parent compound with a similar structure but lacking the methyl groups at positions 2 and 4.
2,6-Dimethylpiperidine: A closely related compound with methyl groups at positions 2 and 6 instead of 2 and 4.
4-Methylpiperidine: Another related compound with a single methyl group at position 4.
Uniqueness: 2,4-Dimethylpiperidine hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields of research and industry .
Properties
IUPAC Name |
2,4-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYEICTMCDWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705266 | |
Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91846-47-8 | |
Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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